![molecular formula C13H10S B047821 4-Methyldibenzothiophene CAS No. 20928-02-3](/img/structure/B47821.png)
4-Methyldibenzothiophene
Overview
Description
4-Methyldibenzothiophene (MDBT) is a refractory sulfur compound found in fuels . Its gas-phase molar enthalpy of formation has been derived . The hydrodesulfurization (HDS) of MDBT under various conditions have been reported .
Synthesis Analysis
MDBT may be used in the synthesis of the following 2-substituted products: 2-(3′-carboxypropanoyl)-4-methyldibenzothiophene, 2-acetyl-4-methyldibenzothiophene, and 2-nitro-4-methyldibenzothiophene . In a study, composite layer double hydroxide-metal oxide catalysts (Ni/Al-TiO2 and Ni/Al-ZnO) were successfully prepared and utilized for the oxidative desulfurization of dibenzothiophene .Molecular Structure Analysis
The molecular formula of MDBT is C13H10S . The molecular weight is 198.28 . The IUPAC Standard InChI is InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 .Physical And Chemical Properties Analysis
MDBT has a melting point of 64-68 °C (lit.) and a boiling point of 298 °C (lit.) . Its density is estimated to be 1.1424 . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Oxidative Desulfurization
MDBT is a refractory sulfur compound commonly found in fuels. Its removal is crucial for producing cleaner fuels. Oxidative desulfurization (ODS) is a process where catalysts are used to oxidize sulfur compounds like MDBT, making them more amenable to extraction. Research has shown that catalysts such as tungsten oxide supported on magnetic mesoporous silica can remove MDBT from diesel fuels with high efficiency .
Catalysis Research
In catalysis, MDBT is used to test the efficacy of various catalysts. For instance, composite layer double hydroxide-metal oxide catalysts have been prepared and utilized for the ODS of MDBT. These catalysts have demonstrated high conversion rates and can be reused multiple times, maintaining their effectiveness .
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Relevant Papers A paper titled “Selective and simultaneous removal of dibenzothiophene and 4-methyldibenzothiophene using double-template molecularly imprinted polymers on the surface of magnetic mesoporous silica” discusses the use of MDBT in the synthesis of certain products . Another paper titled “Dibenzothiophenes, phenyldibenzothiophenes, and benzo[b]naphthothiophenes in crude oils and source rock extracts from the Niger Delta Basin, Nigeria, and their applications as source facies, depositional environments, and thermal maturity indicators” also mentions MDBT .
properties
IUPAC Name |
4-methyldibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICUQYHIOMMFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880809 | |
Record name | dibenzothiophene, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Methyldibenzothiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Methyldibenzothiophene | |
CAS RN |
7372-88-5, 20928-02-3, 31317-07-4 | |
Record name | 4-Methyldibenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7372-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzothiophene, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | dibenzothiophene, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyldibenzothiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
66.5 °C | |
Record name | 4-Methyldibenzothiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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